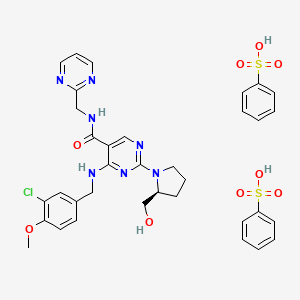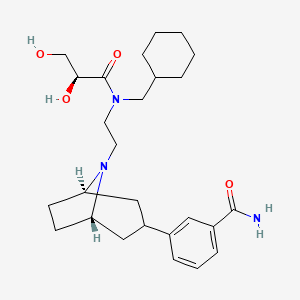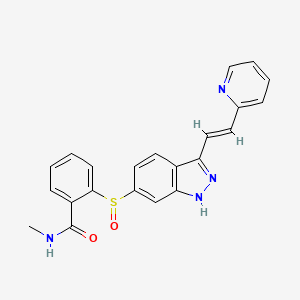![molecular formula C21H25N3O3 B605777 {4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid CAS No. 1166827-44-6](/img/structure/B605777.png)
{4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Clinical Trials
AZD7687 has been used in clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics . The trials were conducted on overweight to obese but otherwise healthy male subjects . The study was a Phase 1, single-center, single-blind, randomized, placebo-controlled, parallel-group study .
Pharmacokinetics
The pharmacokinetics of AZD7687 was studied in these clinical trials. The drug was administered orally once daily, starting with a dose of 1mg, with up to 4 dose escalations .
Pharmacodynamics
The pharmacodynamics of AZD7687 was also studied in these clinical trials. The aim was to understand how the drug affects the body over time .
Safety and Tolerability
The safety and tolerability of AZD7687 were key aspects of the clinical trials. Adverse events, vital signs, physical examination, telemetry, digital electrocardiograms (dECGs), safety 12-lead paper electrocardiograms (pECG), and clinical laboratory assessments were monitored .
Obesity Research
AZD7687 has been used in obesity research. The clinical trials were conducted on overweight to obese but otherwise healthy male subjects, making it a potential candidate for further research in this field .
Lipid Metabolism
AZD7687 has been found to inhibit the contribution of exogenous triacylglycerol (TAG) into circulation . This suggests that it could have potential applications in the study of lipid metabolism .
Mecanismo De Acción
Target of Action
AZD7687, also known as “6QTJ9P2NYT”, “AZD 7687”, “UNII-6QTJ9P2NYT”, “AZD-7687”, or “{4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid”, is a potent, selective, reversible, and orally active inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1) . DGAT1 is an enzyme involved in lipid absorption and catalyzes the final step in the biosynthesis of triglycerides .
Mode of Action
AZD7687 interacts with DGAT1, inhibiting its activity. This interaction results in a reduction of the contribution of exogenous triglycerides into circulation . The inhibition of DGAT1 by AZD7687 is selective, with an IC50 value of 80 nM for human DGAT1 .
Biochemical Pathways
DGAT1 is involved in two major pathways of triglyceride synthesis: the G3P pathway and the monoacylglycerol (MAG) pathway . By inhibiting DGAT1, AZD7687 affects these pathways, leading to a decrease in the formation of triglycerides and their import into cytosolic lipid droplets or nascent lipoproteins .
Pharmacokinetics
It has been used in multiple ascending dose studies, indicating that its absorption, distribution, metabolism, and excretion (adme) properties have been investigated
Result of Action
The inhibition of DGAT1 by AZD7687 leads to a marked reduction in postprandial triglyceride excursion, providing proof of mechanism with respect to gut DGAT1 inhibition . This effect of AZD7687 has potential implications for the treatment of metabolic conditions such as type 2 diabetes and obesity . Prolonged pharmacological inhibition of dgat1 with azd7687 in mice results in the same skin phenotype, including sebaceous gland atrophy and alopecia, as seen in the skin of dgat1 -/- mice .
Action Environment
The action of AZD7687 can be influenced by environmental factors such as diet. For instance, lowering the fat content of a meal can reduce the frequency of gastrointestinal symptoms at a given dose of AZD7687
Propiedades
IUPAC Name |
2-[4-[4-(6-carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-12-19(24-20(21(22)27)13(2)23-12)17-9-7-16(8-10-17)15-5-3-14(4-6-15)11-18(25)26/h7-10,14-15H,3-6,11H2,1-2H3,(H2,22,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFNPRHZMOGREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C(=O)N)C2=CC=C(C=C2)C3CCC(CC3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655297 | |
| Record name | {4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid | |
CAS RN |
1166827-44-6 | |
| Record name | AZD-7687 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1166827446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-7687 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14949 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | {4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1166827-44-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-7687 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QTJ9P2NYT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B605702.png)
![3-(Benzenesulfonyl)-5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine](/img/structure/B605703.png)


![2-(2-Ethoxy-4-(4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl)phenylamino)-5-methyl-11-(methylsulfonyl)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B605709.png)


![2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide](/img/structure/B605717.png)
